

Commercial Availability and Technical Guide: 1-tert-butyl-3-ethylbenzene (98% Purity)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-tert-Butyl-3-ethylbenzene

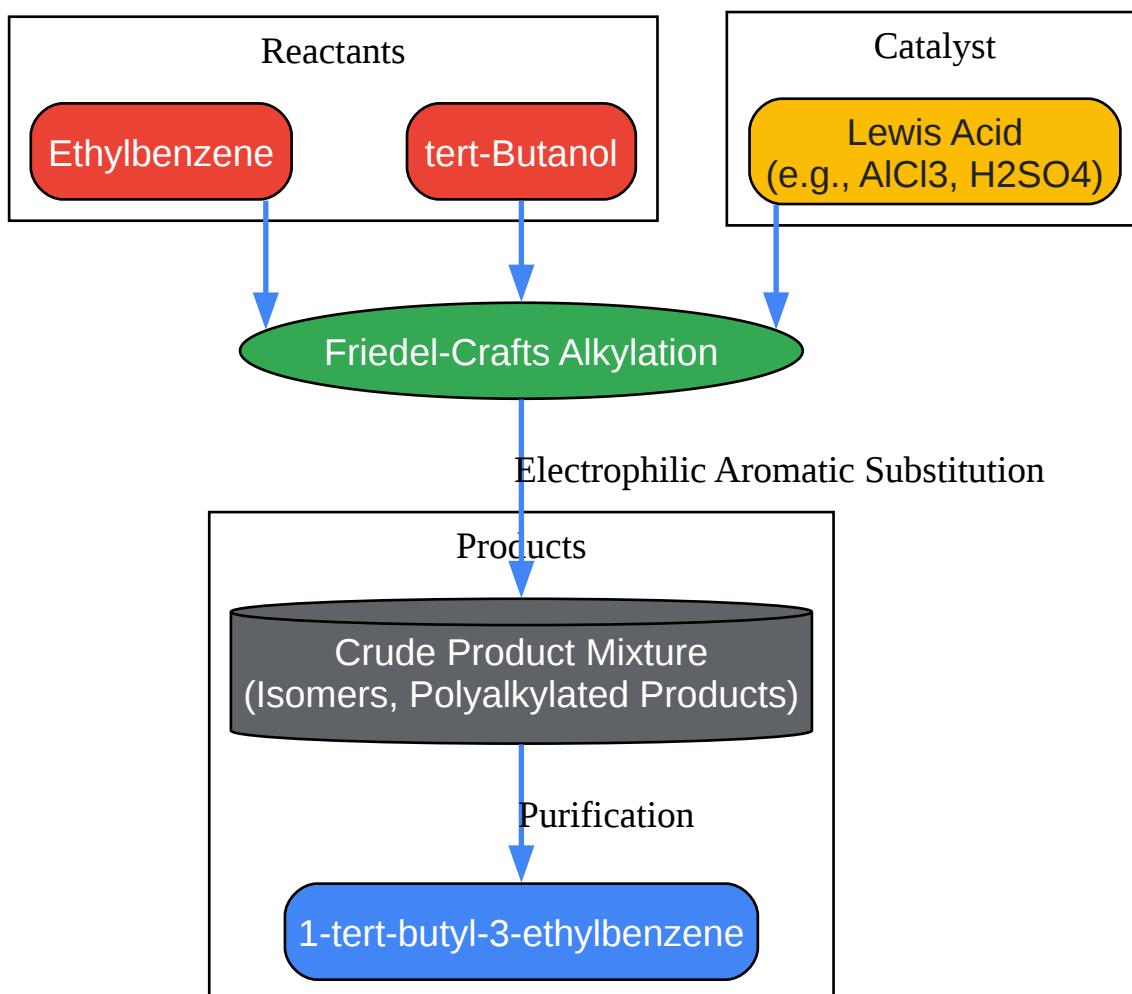
Cat. No.: B085526

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analysis of **1-tert-butyl-3-ethylbenzene** (CAS No. 14411-56-4) with a purity of 98%. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require this specific chemical intermediate.

Commercial Availability


1-tert-butyl-3-ethylbenzene with 98% purity is commercially available from several chemical suppliers. The compound is typically sold in research and development quantities. Below is a summary of offerings from prominent suppliers.

Supplier	Product Name	Purity	CAS Number	Available Quantities	Price (USD)
Thermo Scientific Chemicals (Fisher Scientific)	1-tert-Butyl-3-ethylbenzene	≥97.5% (GC), 98%	14411-56-4	5 g	Inquire for price
Sigma-Aldrich	1-tert-Butyl-3-ethylbenzene	98%	14411-56-4	1 g, 5 g	\$45.50 (1 g), \$130.00 (5 g) [1]
BOC Sciences	1-TERT-BUTYL-3-ETHYLBENZENE, 98%	98%	14411-56-4	Inquire for price	Inquire for price
Santa Cruz Biotechnology	1-tert-Butyl-3-ethylbenzene	Not Specified	14411-56-4	Inquire for price	Inquire for price[2]
CP Lab Safety	1-Tert-Butyl-3-Ethylbenzene, 98% Purity	98%	14411-56-4	5 g	Inquire for price[3]

Synthesis of 1-tert-butyl-3-ethylbenzene

A common and established method for the synthesis of **1-tert-butyl-3-ethylbenzene** is the Friedel-Crafts alkylation of ethylbenzene with a tert-butylating agent, such as tert-butanol or tert-butyl chloride, in the presence of a Lewis acid catalyst.[4][5][6]

Illustrative Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **1-tert-butyl-3-ethylbenzene** via Friedel-Crafts alkylation.

Experimental Protocol: Friedel-Crafts Alkylation

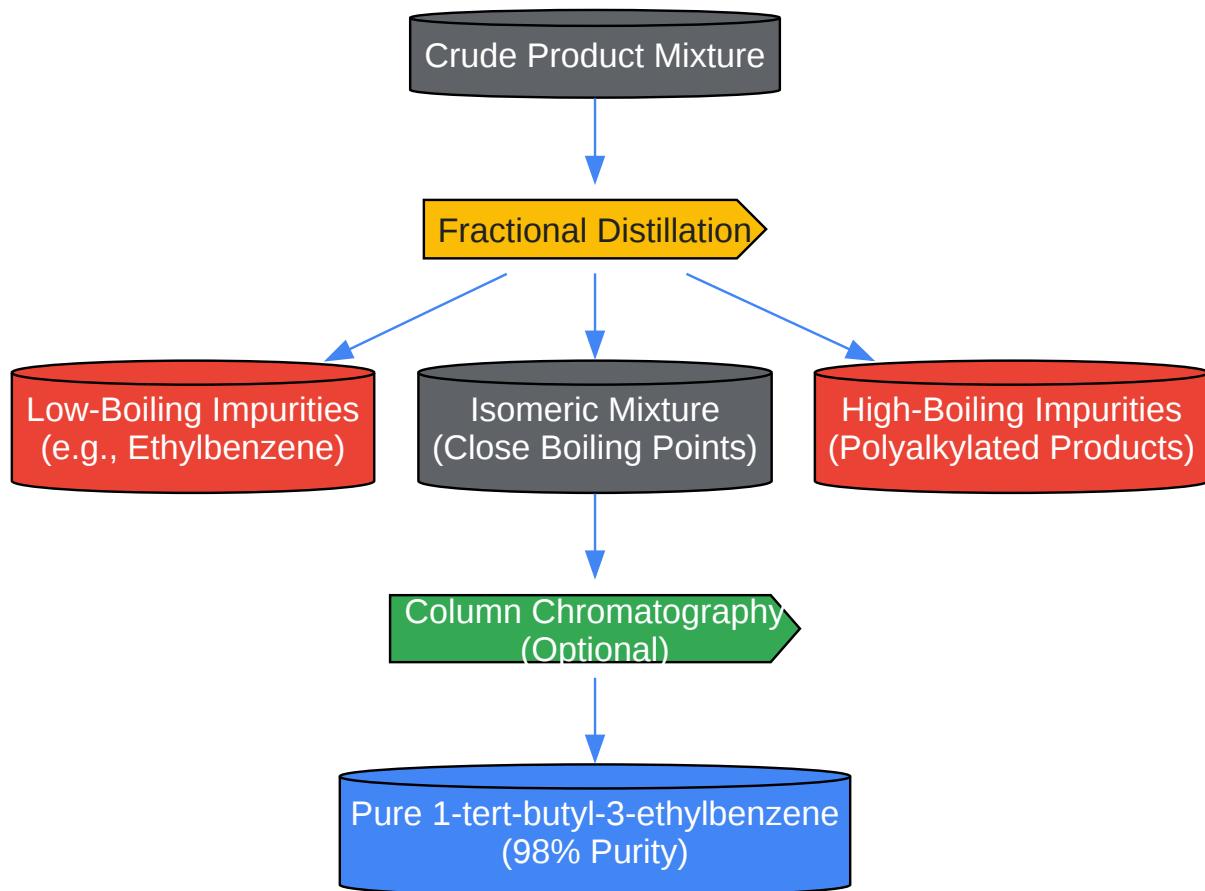
This protocol is a representative example and may require optimization.

Materials:

- Ethylbenzene
- tert-Butanol
- Anhydrous Aluminum Chloride (AlCl₃)

- Anhydrous Dichloromethane (CH_2Cl_2)
- Ice
- Hydrochloric Acid (HCl), concentrated
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:


- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0°C in an ice bath.
- Slowly add a solution of ethylbenzene (1 equivalent) and tert-butanol (1.2 equivalents) in anhydrous dichloromethane from the dropping funnel to the stirred suspension over 30-60 minutes, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification of 1-tert-butyl-3-ethylbenzene

The crude product from the Friedel-Crafts alkylation will likely contain a mixture of isomers (ortho, meta, and para), unreacted starting materials, and polyalkylated byproducts. Fractional distillation is the primary method for purifying the target compound.^[7]

Illustrative Purification Workflow

[Click to download full resolution via product page](#)

Caption: Purification workflow for **1-tert-butyl-3-ethylbenzene**.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed)
- Distillation head with a thermometer
- Condenser
- Receiving flasks
- Heating mantle with a stirrer

Procedure:

- Set up the fractional distillation apparatus in a fume hood.
- Place the crude **1-tert-butyl-3-ethylbenzene** in the round-bottom flask with a magnetic stir bar or boiling chips.
- Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.
- Begin heating the mixture gently.
- Collect the initial fraction, which will contain lower-boiling impurities such as unreacted ethylbenzene.
- As the temperature rises and stabilizes near the boiling point of **1-tert-butyl-3-ethylbenzene** (approximately 215-218 °C), change the receiving flask to collect the main fraction.
- Collect the product over a narrow temperature range (e.g., $\pm 1^{\circ}\text{C}$) to ensure high purity.

- Collect any higher-boiling fractions, which may contain polyalkylated byproducts, in a separate flask.
- Analyze the collected fractions by GC to determine their purity. For very close-boiling isomers, an optional column chromatography step may be necessary for further separation.
[7]

Quality Control and Analysis

Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method for assessing the purity of **1-tert-butyl-3-ethylbenzene** and identifying any impurities.[8][9]

Experimental Protocol: GC-MS Analysis

Instrumentation:

- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- Capillary column suitable for separating aromatic hydrocarbons (e.g., DB-5ms or equivalent)

Sample Preparation:

- Prepare a dilute solution of the purified **1-tert-butyl-3-ethylbenzene** in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Parameters (Illustrative):

- Injector Temperature: 250°C
- Oven Program:
 - Initial temperature: 60°C, hold for 2 minutes
 - Ramp: 10°C/minute to 280°C
 - Final hold: 5 minutes at 280°C
- Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min)

- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Scan Range: m/z 40-400

Data Analysis:

- The purity of the sample is determined by calculating the peak area percentage of the **1-tert-butyl-3-ethylbenzene** peak relative to the total area of all peaks in the chromatogram.
- Impurities can be identified by comparing their mass spectra to a library database (e.g., NIST). Common impurities to look for include ortho and para isomers of tert-butyl-ethylbenzene, unreacted ethylbenzene, and di-tert-butyl-ethylbenzene.

This technical guide provides a foundational understanding of the commercial availability and key technical aspects of **1-tert-butyl-3-ethylbenzene**. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling any chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-tert-Butyl-3-ethylbenzene | 14411-56-4 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. youtube.com [youtube.com]
- 5. cerritos.edu [cerritos.edu]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide: 1-tert-butyl-3-ethylbenzene (98% Purity)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085526#commercial-availability-of-1-tert-butyl-3-ethylbenzene-98-purity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com